molecular formula C15H25F3N2O3S B6795436 N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide

N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide

Cat. No.: B6795436
M. Wt: 370.4 g/mol
InChI Key: GMCITMLQERDFSS-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide is a complex organic compound that features a morpholine ring, a cyclopropyl group, and a trifluoromethyl group

Properties

IUPAC Name

N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F3N2O3S/c16-15(17,18)12-1-3-13(4-2-12)24(21,22)19-11-14(5-6-14)20-7-9-23-10-8-20/h12-13,19H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCITMLQERDFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)S(=O)(=O)NCC2(CC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclopropylmethyl morpholine intermediate, followed by the introduction of the trifluoromethyl group and the sulfonamide functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide
  • N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-carboxamide

Uniqueness

N-[(1-morpholin-4-ylcyclopropyl)methyl]-4-(trifluoromethyl)cyclohexane-1-sulfonamide is unique due to the combination of its morpholine ring, cyclopropyl group, and trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

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